Oxoplatinum (CAS 31246-66-9): Systemic Toxicity Reduction vs. Cisplatin
Oxoplatinum demonstrates a substantially improved safety margin compared to its platinum(II) progenitor, cisplatin. A direct head-to-head preclinical study established that oxoplatinum is 10-fold less toxic than cis-dichlorodiammineplatinum(II) (DDP) in vivo [1]. This quantification was derived from comparative lethality assessments and general toxicity evaluation. Critically, this reduction in systemic toxicity is accompanied by the absence of necrotic kidney lesions at therapeutic doses, a hallmark dose-limiting toxicity of cisplatin [1].
| Evidence Dimension | Systemic Toxicity (Lethality/Safety Margin) |
|---|---|
| Target Compound Data | 10-fold less toxic than DDP |
| Comparator Or Baseline | cis-dichlorodiammineplatinum(II) (DDP/Cisplatin) |
| Quantified Difference | 10x reduction in toxicity |
| Conditions | Preclinical in vivo model (species not specified in abstract) |
Why This Matters
This quantitative reduction in systemic toxicity directly impacts procurement decisions for research programs aiming to mitigate nephrotoxicity, offering a safer alternative to cisplatin for in vivo efficacy studies.
- [1] Presnov, M. A., Konovalova, A. L., Kozlov, A. M., Brovtsyn, V. K., & Romanova, L. F. (1985). The antitumor activity of oxoplatinum. Neoplasma, 32(1), 73-83. PMID: 4039040. View Source
